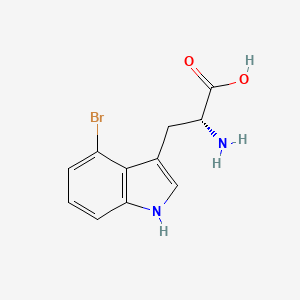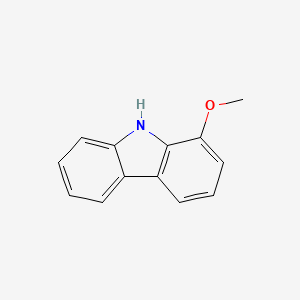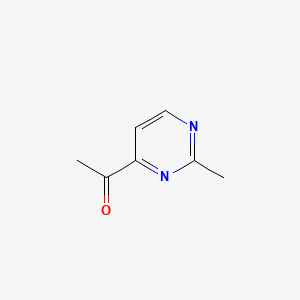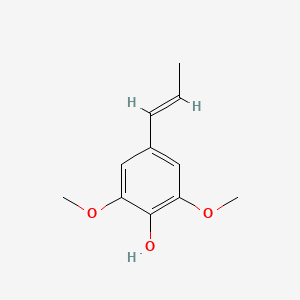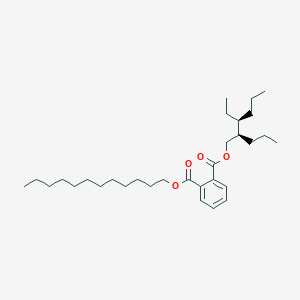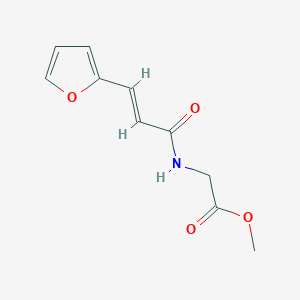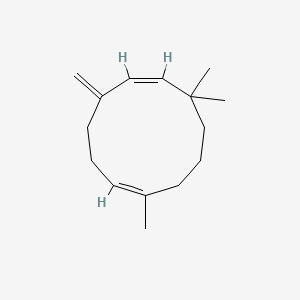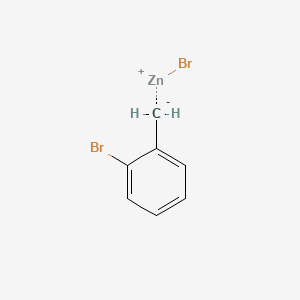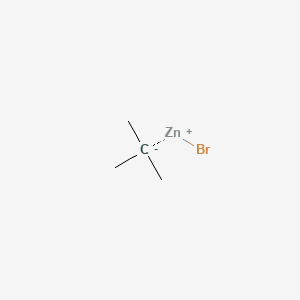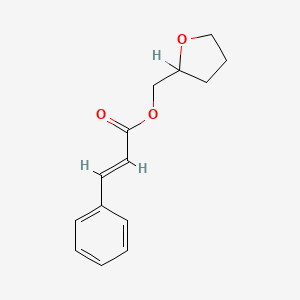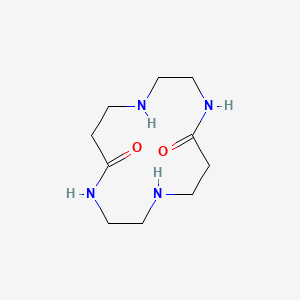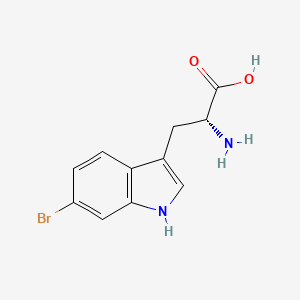
(R)-2-Amino-3-(6-bromo-1H-indol-3-yl)propanoic acid
Overview
Description
®-2-Amino-3-(6-bromo-1H-indol-3-yl)propanoic acid is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are found in many natural products and pharmaceuticals. This particular compound features a bromine atom at the 6-position of the indole ring, which can significantly influence its chemical and biological properties.
Mechanism of Action
Target of Action
It is suggested that brominated tryptophan analogs may target cell membranes, making these peptides ideally fit for antimicrobial activities .
Biochemical Pathways
6-BROMO-D-TRYPTOPHAN is a derivative of tryptophan, an essential amino acid. Tryptophan and its derivatives play a crucial role in various biochemical pathways. For instance, tryptophan synthase (TrpS) enzyme, an α2β2 heterodimeric protein complex, catalyzes the last two steps in the biosynthetic pathway of tryptophan .
Pharmacokinetics
The pharmacokinetics of 6-BROMO-D-TRYPTOPHAN, including its Absorption, Distribution, Metabolism, and Excretion (ADME) properties, are currently being studied. A clinical trial is underway to assess the safety, pharmacokinetics, and efficacy of oral dosage of 6-BROMO-D-TRYPTOPHAN in individuals with metabolic syndrome .
Action Environment
It is known that the compound is stable in acidic environments but may decompose under alkaline conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole ring . The bromine atom can be introduced via electrophilic bromination using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent . The amino acid side chain can be attached through a series of reactions involving protection and deprotection steps to ensure the correct stereochemistry is maintained .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
®-2-Amino-3-(6-bromo-1H-indol-3-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form indole-2,3-dione derivatives.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas.
Major Products Formed
Oxidation: Indole-2,3-dione derivatives.
Reduction: ®-2-Amino-3-(1H-indol-3-yl)propanoic acid.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
®-2-Amino-3-(6-bromo-1H-indol-3-yl)propanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential role in modulating biological pathways involving indole derivatives.
Comparison with Similar Compounds
Similar Compounds
®-2-Amino-3-(1H-indol-3-yl)propanoic acid: Lacks the bromine atom, which may result in different biological activities.
6-Chloro-1H-indole-3-acetic acid: Contains a chlorine atom instead of bromine, which can alter its chemical reactivity and biological properties.
5-Bromo-1H-indole-3-acetic acid: Bromine atom is at a different position, affecting its overall activity and interactions.
Uniqueness
®-2-Amino-3-(6-bromo-1H-indol-3-yl)propanoic acid is unique due to the specific positioning of the bromine atom at the 6-position of the indole ring. This positioning can significantly influence its chemical reactivity and biological interactions, making it a valuable compound for research and development in various fields .
Properties
IUPAC Name |
(2R)-2-amino-3-(6-bromo-1H-indol-3-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN2O2/c12-7-1-2-8-6(3-9(13)11(15)16)5-14-10(8)4-7/h1-2,4-5,9,14H,3,13H2,(H,15,16)/t9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAORYCZPERQARS-SECBINFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)NC=C2CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C=C1Br)NC=C2C[C@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50463505 | |
| Record name | (R)-2-Amino-3-(6-bromo-1H-indol-3-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50463505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
496930-10-0 | |
| Record name | (R)-2-Amino-3-(6-bromo-1H-indol-3-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50463505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



